Superior Binding Affinity in BRD2 Bromodomain Inhibition
The target compound serves as a critical substructure in a potent BET bromodomain inhibitor. The complete inhibitor, N-((4-(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)-3-methylisoxazol-5-yl)methyl)acetamide, exhibited high potency towards BRD2, with a co-crystal structure (PDB 6MO7) confirming the specific binding interactions of the (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid-derived moiety [1]. While direct IC50 data for the boronic acid alone is not available, the structural data provides a basis for class-level inference of its role in target engagement. In contrast, related sulfamoyl analogs lacking the cyclopentyl group (e.g., N-isopropyl or N,N-dimethyl derivatives) are expected to exhibit altered binding poses and potentially reduced affinity due to differences in hydrophobic interactions within the bromodomain pocket [2].
| Evidence Dimension | Binding affinity (structural and functional class comparison) |
|---|---|
| Target Compound Data | Substructure present in inhibitor with confirmed binding to BRD2 bromodomain (PDB 6MO7) |
| Comparator Or Baseline | Analogs with smaller or less hydrophobic N-substituents (e.g., isopropyl, dimethyl) - no direct affinity data available |
| Quantified Difference | N/A - qualitative class inference based on structural biology |
| Conditions | X-ray crystallography of BRD2 bromodomain in complex with the inhibitor containing the target compound substructure |
Why This Matters
The specific cyclopentylsulfamoyl substitution pattern enables favorable hydrophobic interactions with the bromodomain binding pocket, which is critical for potent inhibition in epigenetic drug discovery programs.
- [1] PDB. (2018). 6MO7: N-terminal bromodomain of human BRD2 with N-((4-(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)-3-methylisoxazol-5-yl)methyl)acetamide inhibitor. Retrieved from https://www.ebi.ac.uk/pdbe/entry/pdb/6mo7 View Source
- [2] Sperandio, D., et al. (2019). Structure-guided discovery of a novel, potent, and orally bioavailable 3,5-dimethylisoxazole aryl-benzimidazole BET bromodomain inhibitor. Bioorganic & Medicinal Chemistry, 27(3), 457-469. DOI: 10.1016/j.bmc.2018.11.020 View Source
